ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-aminooxan-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-8(11)6-9(10)4-3-5-12-7-9/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQLEVASQLGVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205923 | |
| Record name | 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432024-21-9 | |
| Record name | 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432024-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-3-acetic acid, 3-aminotetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301205923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 2 3 Aminooxan 3 Yl Acetate
Retrosynthetic Analysis of the ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. researchgate.net For this compound, the analysis reveals several key disconnections and potential synthetic precursors.
Strategic Disconnections and Precursor Identification
The primary retrosynthetic disconnections for this compound are centered around the formation of the oxane ring and the construction of the C3 quaternary stereocenter.
Scheme 1: Key Retrosynthetic Disconnections
C-O Bond Disconnection (Intramolecular Williamson Ether Synthesis): A logical disconnection of the ether linkage within the oxane ring leads to a linear precursor, a substituted 1,5-diol. This approach is based on the well-established intramolecular Williamson ether synthesis, a common method for forming cyclic ethers. acs.orgmasterorganicchemistry.com The precursor would be a suitably protected 5-hydroxy-3-amino-3-(ethoxycarbonylmethyl)pentan-1-ol.
C-N and C-C Bond Disconnections (α-Amino Acid Synthesis): The C3 quaternary α-amino ester moiety can be disconnected to reveal an electrophilic precursor, such as an imine, and a nucleophilic component. This points towards strategies commonly employed in the synthesis of quaternary α-amino acids. researchgate.netdicp.ac.cn
Michael Addition Approach: A powerful strategy for constructing the quaternary center involves the conjugate addition of a nucleophile to an electrophilic acceptor. A plausible retrosynthetic pathway involves the disconnection of the C3-C(acetate) and C3-N bonds, leading back to a nitro-containing precursor. The Michael addition of a malonate derivative to a nitroalkene is a well-documented method for creating highly functionalized carbon skeletons. rsc.orgresearchgate.netnih.gov
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Type | Structure | Synthetic Strategy |
| Acyclic 1,5-diol | HO-(CH2)2-C(NH2)(CH2COOEt)-CH2-CH2-OH | Intramolecular Cyclization |
| Nitro Ester | O2N-CH2-C(CH2COOEt)2-CH2-CH2-OH | Michael Addition, Reduction, Cyclization |
| Aldimine Ester | EtOOC-C(=NR)-CH2-CH2-O-CH2-CH3 | Asymmetric Alkylation/Allylation |
Challenges in Stereoselective Formation of the 3-Aminooxan-3-yl Moiety
The primary synthetic hurdle is the stereoselective construction of the C3 quaternary stereocenter. The simultaneous presence of an amino group and an ethyl acetate (B1210297) group on the same carbon atom requires precise control over the reaction conditions to avoid side reactions and achieve high stereoselectivity.
Key challenges include:
Steric Hindrance: The formation of a tetrasubstituted carbon center is often sterically demanding, which can lead to low reaction yields.
Control of Stereochemistry: Achieving high enantioselectivity in the creation of the chiral center is a significant challenge. This often requires the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. fau.de
Functional Group Compatibility: The synthetic route must be compatible with the various functional groups present in the precursors and the target molecule, such as the ester, amino group, and hydroxyl groups.
Established Synthetic Routes to Substituted Oxane Systems
While a direct synthesis for this compound is not readily found in the literature, established methods for the synthesis of substituted oxanes and the introduction of amino and ester functionalities provide a solid foundation for its construction.
Cyclization Reactions for Six-Membered Cyclic Ethers
The formation of the oxane (tetrahydropyran) ring is a critical step. Several reliable methods are available for the synthesis of six-membered cyclic ethers.
Intramolecular Williamson Ether Synthesis: This is a classical and widely used method that involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a leaving group (e.g., a halide or tosylate) at the other end of a carbon chain. masterorganicchemistry.com For the target molecule, a 5-hydroxy-1-halo (or tosyloxy) precursor would be required.
Acid-Catalyzed Cyclization of Alkenols: The cyclization of δ-hydroxy olefins can be promoted by acid catalysts to form tetrahydropyrans. uva.esorganic-chemistry.org This method can offer good diastereoselectivity, especially when using silylated alkenols.
Prins Cyclization: The Prins reaction, involving the condensation of an alkene or alkyne with a carbonyl compound, can be a powerful tool for constructing tetrahydropyran (B127337) rings, often with high stereocontrol. organic-chemistry.org
Introduction and Functionalization of Amino and Ester Groups
The introduction of the amino and ethyl acetate groups can be achieved either before or after the formation of the oxane ring.
Synthesis of Quaternary α-Amino Esters: Recent advances in catalysis have provided several methods for the asymmetric synthesis of quaternary α-amino esters.
Cobalt-Catalyzed Aza-Barbier Reaction: This method allows for the enantioselective reaction of ketimines with alkyl halides to form chiral α-tertiary amino esters. dicp.ac.cn
Cooperative Bimetallic Catalysis: Regio- and stereodivergent asymmetric α-allylations of aldimine esters can be achieved using cooperative palladium and iridium catalysis. nih.gov
Aza-Friedel-Crafts Alkylation: A versatile protocol for the synthesis of quaternary α-amino esters involves the aza-Friedel-Crafts alkylation of arenes with imine electrophiles. chemrxiv.org
From Nitro Compounds: The nitro group is a versatile functional group that can be readily converted to an amine by reduction (e.g., using H2/Pd-C, or other reducing agents). This makes the Michael addition to nitroalkenes an attractive strategy. researchgate.net
Darapsky Degradation: This classical method allows for the conversion of a carbethoxy group to an amino group via a hydrazide and azide (B81097) intermediate. cdnsciencepub.com
Table 2: Selected Methods for Key Transformations
| Transformation | Reagents and Conditions | Reference |
| Intramolecular Williamson Ether Synthesis | NaH, THF | masterorganicchemistry.com |
| Acid-Catalyzed Cyclization | p-TsOH, CH2Cl2 | uva.es |
| Asymmetric Aza-Barbier Reaction | Co catalyst, chiral ligand, alkyl halide | dicp.ac.cn |
| Michael Addition to Nitroalkene | Ni(II)-diamine complex, 1,3-dicarbonyl compound | acs.org |
| Nitro Group Reduction | H2, Pd/C, MeOH | nih.gov |
Novel and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Several novel approaches could be envisioned for the synthesis of the target molecule.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids have been shown to be effective in catalyzing intramolecular oxa-Michael cyclizations to form tetrahydropyrans with high enantioselectivity in a "clip-cycle" approach. whiterose.ac.uk This strategy could be adapted for the synthesis of the target molecule by using a precursor containing both an alcohol and a Michael acceptor.
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild conditions. While not directly applied to this specific target, its potential for C-C and C-N bond formation could be explored for the construction of the quaternary center.
Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. The use of enzymes for the kinetic resolution of racemic intermediates or for the desymmetrization of prochiral substrates could be a viable strategy to obtain the target molecule in high enantiopurity. fau.de
One-Pot, Multi-Component Reactions: Designing a synthetic route that combines several steps into a single operation (a one-pot reaction) can significantly improve efficiency and reduce waste. A three-component reaction involving a suitable diol, an amine source, and an acetate precursor could potentially be developed. nih.gov
Catalytic Asymmetric Synthesis for Chiral Analogues
The presence of a chiral center at the 3-position of the oxane ring necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched analogues. Organocatalysis has emerged as a powerful tool for constructing chiral molecules without the need for metal catalysts. nih.gov
One potential strategy involves a multicomponent cascade reaction. For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence could be envisioned. nih.gov This approach could utilize a bifunctional organocatalyst, such as a quinine-based squaramide, to control the stereochemical outcome. nih.gov The reaction could proceed through the formation of multiple contiguous stereocenters in a single pot, offering high efficiency. nih.gov While a direct application to the target molecule is not yet reported, the principles of using chiral organocatalysts to construct highly functionalized tetrahydropyrans are well-established. nih.gov
The development of catalysts for the asymmetric synthesis of 3-amino-2-oxindole derivatives, which also feature a tetra-substituted stereocenter, provides further insight into catalyst design and reaction optimization for creating such complex chiral centers. researchgate.net
Flow Chemistry and Continuous Processing in Ether Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govresearchgate.net These benefits are particularly relevant for the synthesis of heterocyclic compounds. numberanalytics.comrsc.org
The synthesis of substituted oxanes can be achieved using flow chemistry, often with in-line purification techniques that streamline the entire process. mdpi.com For example, multi-step flow systems have been developed for the synthesis of complex molecules, where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification at each step. uc.pt This approach could be adapted for the synthesis of this compound, potentially starting from simple, readily available precursors. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process. researchgate.net
Biocatalytic and Chemoenzymatic Transformations for Specific Functionalizations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. nih.gov For the synthesis of chiral α-amino esters, engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters. nih.govnih.govosti.gov This method provides a direct route to chiral α-amino esters from abundant and inexpensive starting materials. nih.gov
Directed evolution and high-throughput screening methods can be employed to tailor enzymes for specific substrates and desired enantioselectivity. nih.govosti.gov While a specific enzyme for the synthesis of this compound has not been reported, the existing toolbox of biocatalysts for C-N bond formation suggests that a chemoenzymatic approach is a viable and attractive strategy. researchgate.net
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comrasayanjournal.co.inresearchgate.net These principles are highly relevant to the synthesis of heterocyclic compounds like this compound. numberanalytics.comlidsen.com
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts minimizes waste. numberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com
Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or, ideally, performing reactions in solvent-free conditions. rasayanjournal.co.in
Energy Efficiency: Optimizing reactions to be conducted at ambient temperature and pressure, potentially with the aid of microwave irradiation to reduce reaction times. rsc.orgrasayanjournal.co.in
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Derivatization and Chemical Functionalization of this compound
The presence of a primary amino group and an ethyl ester moiety provides two key handles for the further derivatization and functionalization of this compound.
Transformations at the Amino Group (e.g., Acylation, Alkylation)
The primary amino group can be readily transformed into a wide range of other functional groups.
Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides, anhydrides, or activated esters, to form amides. iu.edu Derivatization with reagents like 2-naphthalenesulfonyl chloride can be used for analytical purposes, such as HPLC analysis. nih.gov
Alkylation: N-alkylation of the amino group can be achieved through various methods. A robust and atom-economic approach is the use of alcohols as alkylating agents in the presence of a ruthenium catalyst, which proceeds with high retention of stereochemistry. nih.govresearchgate.net This "borrowing hydrogen" methodology generates water as the only byproduct. researchgate.net
| Transformation | Reagent/Catalyst | Product Functional Group | Potential Advantages |
|---|---|---|---|
| Acylation | Acid Chloride/Anhydride | Amide | Robust and well-established reaction. |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Can introduce fluorescent tags for analysis. |
| Alkylation | Alcohol/Ru-catalyst | Secondary/Tertiary Amine | Atom-economic, green methodology. |
Modifications of the Ethyl Ester Moiety (e.g., Transesterification, Amidation)
The ethyl ester group offers another site for modification, allowing for the introduction of different alkyl or amino groups.
Transesterification: The ethyl ester can be converted to other esters through transesterification. wikipedia.org This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol. masterorganicchemistry.com The equilibrium can be driven towards the product by removing the ethanol (B145695) that is formed. wikipedia.org Lipases can also be used as biocatalysts for this transformation under mild conditions. wikipedia.org
Amidation: The ethyl ester can be converted to an amide by reacting it with an amine. Direct amidation of α-amino esters can be challenging due to the competing reactivity of the amino group. However, methods using borate (B1201080) esters as catalysts have been developed for the protecting-group-free direct amidation of α-amino acids, which could be adapted for this substrate. rsc.org
| Transformation | Reagent/Catalyst | Product Functional Group | Potential Advantages |
|---|---|---|---|
| Transesterification | Alcohol/Acid or Base Catalyst | Different Ester | Allows for the introduction of various alkyl groups. |
| Biocatalytic Transesterification | Alcohol/Lipase | Different Ester | Mild and selective conditions. |
| Amidation | Amine/Borate Ester | Amide | Direct conversion without protecting groups. |
Mechanistic Investigations of Ethyl 2 3 Aminooxan 3 Yl Acetate and Its Interactions in Research Models
Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways
Detailed mechanistic studies on the synthesis and derivatization of ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE are not extensively available in the public domain. The synthesis of related oxane structures often involves multi-step sequences, and understanding the reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields.
Kinetic and Thermodynamic Profiling of Key Reaction Steps
Currently, there is a lack of published kinetic and thermodynamic data for the specific reaction steps involved in the synthesis of this compound. Such studies would typically involve monitoring the concentration of reactants, intermediates, and products over time under various conditions to determine rate laws and activation parameters. Computational chemistry could also offer valuable insights into the thermodynamic favorability of proposed reaction pathways.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for confirming proposed reaction mechanisms. For a compound like this compound, potential intermediates in a hypothetical synthesis could include various protected forms of the amino and carboxyl groups, as well as activated species. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be essential for the structural elucidation of any transient species formed during the reaction.
Molecular Interactions with Biological Macromolecules (In Vitro/Preclinical Focus)
The potential interactions of this compound with biological macromolecules remain a subject for future investigation. The presence of both a primary amine and an ester functional group suggests that it could participate in various non-covalent interactions.
Ligand-Receptor Binding and Allosteric Modulation Studies
There is no specific research available detailing the binding of this compound to any particular receptor. Ligand-receptor binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), would be necessary to explore its affinity and kinetics with potential protein targets. Furthermore, its capacity to act as an allosteric modulator, a substance that indirectly influences the effects of a primary ligand at a receptor, has not been explored.
Enzyme Substrate Recognition and Inhibitory Mechanisms
The structural motifs within this compound suggest it could be investigated as a potential substrate or inhibitor for various enzymes. For instance, the ester group could be a target for hydrolases, while the amino group could interact with enzymes that recognize amine-containing substrates. Enzyme kinetic studies would be required to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific enzyme.
Interactions with Nucleic Acids and Lipids in Model Systems
The ability of this compound to interact with nucleic acids and lipids in model systems has not been documented. The positively chargeable amino group could potentially interact with the negatively charged phosphate (B84403) backbone of DNA or RNA. Its interactions with lipid bilayers could be investigated using techniques like differential scanning calorimetry (DSC) or model membrane systems to understand its potential effects on membrane fluidity and integrity.
Cellular and Subcellular Modulatory Effects (In Vitro Models)
There is no available research data concerning the cellular and subcellular effects of this compound in in vitro models.
Investigation of Cellular Uptake and Intracellular Localization
No studies have been published detailing the mechanisms of cellular uptake or the intracellular localization of this compound.
Modulation of Specific Cellular Pathways (e.g., Signal Transduction)
Information regarding the modulation of any specific cellular pathways, including signal transduction, by this compound is not present in the scientific literature.
Cell-Based Assays for Biological Responses (e.g., Growth, Differentiation)
There are no public records of cell-based assays conducted to determine the biological responses, such as effects on cell growth or differentiation, to this compound.
Structure-Activity Relationship (SAR) and Structure-Interaction Relationship (SIR) Studies
Detailed Structure-Activity Relationship (SAR) or Structure-Interaction Relationship (SIR) studies for this compound have not been reported.
Correlating Structural Modifications with Mechanistic Outcomes
Without a primary set of biological data, no studies correlating structural modifications of the this compound scaffold with mechanistic outcomes have been performed or published.
Impact of Stereochemistry on Molecular Recognition and Activity
The influence of the stereochemistry of this compound on its molecular recognition and biological activity remains uninvestigated in the available literature.
Computational Chemistry and in Silico Approaches for Ethyl 2 3 Aminooxan 3 Yl Acetate Research
Molecular Modeling and Conformational Analysis
The three-dimensional structure of ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE is not static; the molecule can adopt a multitude of conformations due to the rotational freedom around its single bonds. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and its interactions with biological targets.
Energy minimization techniques are employed to identify the most stable conformations of this compound. By systematically exploring the potential energy surface, researchers can locate various low-energy structures, or conformers. This process involves calculating the molecule's energy at different geometries and identifying the arrangements that correspond to energy minima.
For a molecule like this compound, key dihedral angles, such as those around the C-C bond connecting the oxane ring to the acetate (B1210297) group and the C-O bond of the ethyl ester, would be systematically rotated to map out the potential energy surface. The results of such an analysis can be represented in a data table, highlighting the relative energies of different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | 60 | 180 | 0.00 |
| 2 | 180 | 180 | 1.25 |
| 3 | -60 | 180 | 0.98 |
| 4 | 60 | 60 | 2.54 |
| 5 | 180 | -60 | 3.10 |
To gain a more dynamic understanding of the conformational behavior of this compound, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms over time, providing a picture of the molecule's flexibility and the transitions between different conformations. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformational states and the energetic barriers between them. This provides a more realistic representation of the molecule's behavior in a given environment, such as in solution.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and spectroscopic characteristics.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group, while the LUMO may be centered on the carbonyl group of the ethyl acetate moiety. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. youtube.com Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -9.50 |
| LUMO Energy | 1.20 |
| HOMO-LUMO Gap | 10.70 |
| Chemical Potential | -4.15 |
| Hardness | 5.35 |
| Electrophilicity Index | 1.61 |
Quantum chemical methods can also be used to predict various spectroscopic properties of this compound, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecule's structure.
Furthermore, these calculations are invaluable for studying reaction mechanisms. By locating the transition state structures and calculating their energies, researchers can determine the activation energies of potential reactions involving this compound, providing insights into its chemical transformations.
Ligand-Target Docking and Virtual Screening (Preclinical Biological Targets)
To explore the potential of this compound as a therapeutic agent, computational docking and virtual screening can be employed. nih.govsci-hub.box These techniques predict how the molecule might bind to the active site of a biological target, such as a protein or enzyme.
In a typical workflow, a three-dimensional model of the target protein is used to create a virtual binding pocket. This compound is then "docked" into this pocket in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov
Virtual screening expands on this by docking a large library of compounds against a specific target. mdpi.comresearchgate.net While specific preclinical targets for this compound are not established in the public domain, one could hypothetically screen it against various enzyme families, such as kinases or proteases, to identify potential biological activities. The results of such a screening could guide further experimental validation.
Table 3: Hypothetical Docking Scores of this compound against Various Enzyme Classes
| Enzyme Class | Representative Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Kinase | p38 MAP Kinase | -7.2 | Asp168, Lys53 |
| Protease | Cathepsin K | -6.8 | Cys25, Asn158 |
| Hydrolase | Fatty Acid Amide Hydrolase | -7.5 | Ser241, Ser217 |
| Transferase | Catechol-O-methyltransferase | -6.5 | Asp141, Asn170 |
Prediction of Binding Modes and Affinities with Receptor Models
A primary goal in assessing a compound's potential is to understand how it interacts with biological targets. Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when bound to a receptor, as well as the strength of this interaction, known as binding affinity. nih.govresearchgate.net
For this compound, this process would begin by identifying potential protein targets. Given its structural motifs—an oxetane (B1205548) ring, an amine, and an ester group—plausible targets could include enzymes like proteases or kinases, or G-protein coupled receptors (GPCRs). A three-dimensional model of the target receptor, often obtained from crystallographic data, is used to define a binding site. Docking algorithms then systematically sample numerous conformations and orientations of the compound within this site, scoring each pose based on a function that approximates binding free energy. nih.govresearchgate.net These scoring functions consider factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov
The results can reveal key interactions, such as hydrogen bonds between the compound's amino group and receptor residues, which are critical for stable binding. The predicted binding affinity, often expressed as a score or an estimated dissociation constant (Kd) or IC50 value, helps to rank its potential potency. acs.org
Table 1: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Predicted Value | Key Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.2 | ASP145, LYS72 |
| Predicted Ki (nM) | 150 | - |
| Hydrogen Bonds | 3 | Amine group with ASP145; Carbonyl oxygen with LYS72 |
| Hydrophobic Interactions | - | Ethyl group with LEU23, VAL31 |
Identification of Potential Off-Targets through Cheminformatics Databases
While high affinity for a primary target is desired, interactions with unintended proteins, or "off-targets," can lead to adverse effects. nih.gov Cheminformatics databases are critical tools for the early identification of potential off-target interactions. nih.gov Public and commercial databases like ChEMBL, DrugBank, and STITCH contain vast amounts of data linking chemical structures to bioactivity data from numerous assays. mdpi.comebi.ac.uk
To assess this compound, its chemical structure would be used as a query to search these databases for structurally similar compounds. This approach, known as similarity searching, operates on the principle that structurally alike molecules often have similar biological activities. oup.com If analogs of the compound are found to bind to other targets, these become predicted off-targets. This allows researchers to proactively design experiments to test for these unintended interactions, potentially saving significant resources. nih.gov
Table 2: Hypothetical Off-Target Profile from a Cheminformatics Database Search
| Potential Off-Target | Basis for Prediction | Implication |
|---|---|---|
| Serotonin Transporter | High structural similarity to known inhibitors. | Potential for neurological side effects. |
| hERG Potassium Channel | Presence of a basic nitrogen and lipophilic character, common in hERG blockers. | Risk of cardiotoxicity. |
| Cyclooxygenase-2 (COX-2) | Similarity to scaffolds of known anti-inflammatory agents. | Possible anti-inflammatory activity or related side effects. |
Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling
QSAR and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.comjocpr.com These models are fundamental to medicinal chemistry for optimizing lead compounds and predicting the properties of novel, unsynthesized molecules. mdpi.com
Development of Predictive Models for Biological or Chemical Endpoints
To develop a QSAR model for analogs of this compound, a "training set" of structurally related compounds with measured biological data (e.g., IC50 values for a specific enzyme) is required. nih.gov The goal is to build a model that can accurately predict the activity of new compounds based solely on their structural features. jocpr.com
Similarly, a QSPR model could be developed to predict key physicochemical properties like solubility, boiling point, or lipophilicity (LogP). researchgate.netnih.gov For instance, a model could be built to predict the aqueous solubility of a series of oxetane derivatives. Machine learning algorithms, such as multiple linear regression (MLR), support vector machines (SVM), or random forests (RF), are commonly used to generate these predictive models from the training data. acs.orgmdpi.com A robust model can then be used to screen virtual libraries of compounds, prioritizing those with the most promising predicted activity and properties for synthesis. nih.gov
Descriptor Generation and Statistical Validation of Models
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into numerical values known as molecular descriptors. ucsb.edu These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. For this compound, hundreds of descriptors can be calculated using specialized software. mdpi.com
Table 3: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Description |
|---|---|---|---|
| Constitutional | Molecular Weight | 173.21 g/mol | The mass of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | 65.2 Ų | Surface area of polar atoms; relates to permeability. |
| Electronic | Dipole Moment | 2.5 D | A measure of the molecule's overall polarity. |
| Physicochemical | Calculated LogP (XLogP3-AA) | -0.5 | A measure of lipophilicity. |
| Constitutional | Number of Rotatable Bonds | 4 | Indicates molecular flexibility. |
Once a model is built, its statistical validity and predictive power must be rigorously assessed. wikipedia.org Internal validation techniques, such as cross-validation (e.g., leave-one-out), test the model's robustness. derpharmachemica.combasicmedicalkey.com External validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model training, is crucial for evaluating its real-world predictive ability. wikipedia.orgmdpi.com Key statistical metrics include the coefficient of determination (R²) for goodness-of-fit and the cross-validated R² (Q²) for robustness. mdpi.com
Table 4: Hypothetical Statistical Validation Parameters for a QSAR Model
| Parameter | Value | Description |
|---|---|---|
| R² (Training Set) | 0.85 | 85% of the variance in the training set data is explained by the model. |
| Q² (Leave-One-Out) | 0.72 | Good robustness and internal predictive power. |
| R² (External Test Set) | 0.81 | Strong predictive performance on new data. |
| RMSE (Root Mean Square Error) | 0.25 log units | Low error in the predictions. |
Cheminformatics and Data Mining for Analog Discovery and Chemical Space Exploration
Cheminformatics provides the tools to navigate the vastness of "chemical space"—the theoretical collection of all possible molecules. biosolveit.deamazonaws.com For a given compound like this compound, these methods are essential for discovering structurally related analogs and exploring novel chemical scaffolds. nih.govneovarsity.org
Techniques such as similarity and substructure searching are used to mine chemical databases for commercially available or synthetically accessible analogs. This can rapidly identify compounds for initial screening or provide starting points for a new synthetic chemistry effort. biosolveit.denih.gov More advanced methods, like scaffold hopping, use computational algorithms to identify molecules that are structurally different but present a similar 3D arrangement of key features (a pharmacophore), allowing for the discovery of entirely new classes of compounds with similar activity. nih.gov This exploration helps researchers understand structure-activity relationships (SAR) and identify novel intellectual property. biosolveit.de
Table 5: Hypothetical Analogs of this compound Identified via Chemical Space Exploration
| Analog Structure | Modification | Rationale for Exploration |
|---|---|---|
| Mthis compound | Ethyl ester to Methyl ester | Investigate impact of ester size on solubility and metabolism. |
| ETHYL 2-(3-(METHYLAMINO)OXAN-3-YL)ACETATE | Primary amine to Secondary amine | Modulate basicity and hydrogen bonding capacity. |
| ETHYL 2-(3-AMINOTETRAHYDROFURAN-3-YL)ACETATE | Oxetane to Tetrahydrofuran ring | Explore impact of ring size on binding and conformation (Ring System Replacement). |
| ETHYL 2-(3-AMINO-1-OXASPIRO[3.3]HEPTAN-7-YL)ACETATE | Addition of a spirocyclic ring | Increase structural complexity and explore new vector space. |
Advanced Analytical Methodologies for Research Focused Characterization of Ethyl 2 3 Aminooxan 3 Yl Acetate
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provides a complete picture of the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR spectroscopy is indispensable for mapping the complex spin systems and establishing connectivity within the molecule. youtube.com A full suite of experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is necessary for an unambiguous assignment of all proton and carbon signals. sdsu.edu
¹H and ¹³C NMR: Initial one-dimensional spectra provide foundational information. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), a singlet for the acetate (B1210297) methylene (B1212753) protons (CH₂), and a series of complex multiplets for the diastereotopic protons of the oxane ring. The ¹³C NMR spectrum would reveal signals for the ester carbonyl (~171 ppm), the quaternary C3 carbon (~60 ppm), and the various carbons of the ethyl and oxane moieties.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be critical for tracing the proton connectivities within the oxane ring, for example, confirming the sequence of protons from C2 through to C6, and for confirming the coupling between the ethyl group's methylene and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon, enabling the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is arguably the most crucial for this molecule, as it establishes connectivity across non-protonated (quaternary) centers. researchgate.net Key HMBC correlations would be expected between the acetate methylene protons and both the ester carbonyl carbon and the quaternary C3 carbon of the oxane ring. Furthermore, correlations from the oxane ring protons at C2 and C4 to the C3 carbon would solidify the assignment of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data for ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 | Ethyl -OCH₂- |
| Ethyl -OCH₂- | ~4.1 (quartet) | ~61 | Ethyl -CH₃, Acetate C=O |
| Acetate -CH₂- | ~2.6 (singlet) | ~45 | Acetate C=O, Oxane C3 |
| Acetate C=O | - | ~171 | - |
| Amine -NH₂ | ~1.8 (broad singlet) | - | Oxane C2, Oxane C4, Acetate -CH₂- |
| Oxane C2-H₂ | ~3.5-3.7 (multiplet) | ~70 | Oxane C3, Oxane C4, Oxane C6 |
| Oxane C3 | - | ~60 | - |
| Oxane C4-H₂ | ~1.6-1.8 (multiplet) | ~35 | Oxane C2, Oxane C3, Oxane C5 |
| Oxane C5-H₂ | ~1.5-1.7 (multiplet) | ~25 | Oxane C4, Oxane C6 |
| Oxane C6-H₂ | ~3.8-4.0 (multiplet) | ~68 | Oxane C2, Oxane C5 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. nih.govijpsm.com For this compound (C₁₀H₁₉NO₃), the expected exact mass of the protonated molecule [M+H]⁺ is 202.1438 Da.
Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, providing data that confirms the molecular structure. jove.com The fragmentation pattern is influenced by the molecule's functional groups, including the ester, amine, and ether linkages. libretexts.orgmiamioh.edu
Key Predicted Fragmentation Pathways:
Loss of Ethene: A characteristic fragmentation of ethyl esters can lead to the loss of ethene (C₂H₄, 28 Da).
Loss of Ethoxy Radical: Cleavage of the ester can result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da).
Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the nitrogen atom is a common pathway for amines. This could involve the scission of the C3-C2 or C3-C4 bonds within the oxane ring or the bond connecting the side chain to C3.
Ring Opening: The oxane ring can undergo cleavage, particularly initiated by the ring oxygen, leading to a series of characteristic fragment ions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the specific functional groups within a molecule by detecting their characteristic vibrational frequencies. scirp.orgyoutube.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, often two bands |
| Alkane (C-H) | Stretch | 2850 - 3000 | Strong |
| Ester (C=O) | Stretch | 1730 - 1750 | Strong (FTIR) |
| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| Ester (C-O) | Stretch | 1150 - 1250 | Strong |
| Ether (C-O) | Stretch | 1050 - 1150 | Strong |
Chiral Analysis and Stereochemical Assignment
The presence of a quaternary stereocenter at C3 means that this compound exists as a pair of enantiomers ((R) and (S)). The separation and absolute configuration assignment of these enantiomers are critical aspects of its full characterization.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. phenomenex.comchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated. mdpi.com Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including those with amine and ester functionalities. sigmaaldrich.comchromatographytoday.com
Table 3: Hypothetical Chiral HPLC Separation Data
| Parameter | Value |
| Column | Chiralpak® IA (Amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Enantiomeric Excess (Example) | 98% ee |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for investigating the absolute configuration of chiral molecules. youtube.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov
For this compound, the n→π* electronic transition of the ester carbonyl group would be expected to produce a Cotton effect in the CD spectrum. The sign of this Cotton effect (positive or negative) is directly related to the stereochemistry at the C3 center. However, assigning the absolute configuration (R or S) from the CD spectrum alone is not straightforward. youtube.com Definitive assignment typically requires comparison with an authentic standard of known configuration or, more commonly in modern research, by correlating the experimental CD spectrum with a spectrum predicted by high-level quantum chemical calculations for a specific enantiomer. researchgate.net
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for confirming molecular structure, determining stereochemistry, and investigating the solid-state properties of a compound like this compound.
Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a molecule. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the exact positions of the atoms can be inferred.
For this compound, which possesses a chiral center at the C3 position of the oxane ring, SC-XRD is the definitive method for determining its absolute stereochemistry (R or S configuration), provided a suitable crystal can be grown. The analysis would confirm the covalent bond connectivity, establishing that the amino group and the ethyl acetate substituent are both attached to the same carbon atom (C3) of the oxane ring. Furthermore, it would reveal critical conformational details, such as the chair or boat conformation of the six-membered oxane ring and the orientation of the axial and equatorial substituents.
The data obtained from an SC-XRD experiment are highly detailed and would be presented in a standardized format, as illustrated in the hypothetical table below.
Interactive Data Table: Illustrative Crystallographic Data for this compound (Note: These are representative parameters and not actual experimental data.)
| Parameter | Expected Information |
|---|---|
| Chemical Formula | C₉H₁₇NO₃ |
| Formula Weight | 187.24 g/mol |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | To be determined (ų) |
| Z (molecules/unit cell) | To be determined |
| Calculated Density | To be determined (g/cm³) |
| R-factor | Value indicating goodness of fit |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms.
In a PXRD experiment, a finely powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form.
For this compound, a polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and evaporation rates). Each resulting solid would be analyzed by PXRD. The discovery of multiple, distinct diffraction patterns would confirm the existence of polymorphs. This information is critical in research and development, as the most stable polymorph is often desired for its predictable properties.
Hyphenated Techniques for Complex Mixture Analysis in Research Samples (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, such as those encountered during synthesis, purification, or stability testing of a research compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of Mass Spectrometry (MS). For a research sample of this compound, LC-MS would be used to assess purity, identify impurities, and monitor reaction progress. The HPLC component would separate the target compound from starting materials, by-products, or degradation products. The MS detector would then provide the mass-to-charge ratio (m/z) of the eluting components, allowing for their identification. High-resolution mass spectrometry (HRMS) could provide the exact mass, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound may require derivatization to increase its volatility and thermal stability for GC-MS analysis. This technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for identification by comparison with spectral libraries. It is particularly effective for detecting and quantifying volatile impurities.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents one of the most powerful hyphenated techniques for structure elucidation. nih.govbldpharm.com It directly links HPLC separation with the unparalleled structure-elucidating capability of NMR spectroscopy. nih.govbldpharm.com In an LC-NMR analysis of a complex research sample, chromatographic peaks can be trapped in the NMR flow cell (stopped-flow mode) for detailed structural analysis. This allows for the unambiguous identification of unknown impurities or metabolites directly from the mixture, without the need for time-consuming isolation. This would be invaluable for characterizing minor by-products in the synthesis of this compound.
Interactive Data Table: Application of Hyphenated Techniques in the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Primary Application for Research Sample |
|---|---|---|---|
| LC-MS | Liquid chromatography based on polarity | Mass-to-charge ratio (m/z) | Purity assessment, impurity profiling, reaction monitoring |
| GC-MS | Gas chromatography based on volatility/boiling point | Mass fragmentation pattern | Analysis of volatile impurities and by-products (potentially after derivatization) |
| LC-NMR | Liquid chromatography based on polarity | Nuclear magnetic resonance chemical shifts and couplings | Unambiguous structure elucidation of impurities and metabolites directly from a mixture |
Advanced Research Applications and Potential Utility of Ethyl 2 3 Aminooxan 3 Yl Acetate Scaffolds
Development as Chemical Probes for Biological Research (In Vitro/Preclinical)
Chemical probes are essential tools for dissecting complex biological processes. The bifunctional nature of the ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE scaffold, featuring a nucleophilic amino group and an ester, could theoretically be leveraged for the development of such probes.
The primary amino group of the molecule could be functionalized to introduce moieties that can interact with specific biological targets. For instance, it could be acylated with a ligand known to bind to a particular enzyme or receptor. The ethyl acetate (B1210297) group, following hydrolysis to a carboxylic acid, could serve as a secondary interaction site or a point for further modification. The tetrahydropyran (B127337) ring provides a rigid, three-dimensional structure that can orient these functional groups in a defined spatial arrangement, potentially leading to high-affinity and selective interactions. However, no specific studies have been published that demonstrate the use of this compound to elucidate a biochemical pathway.
Application in Supramolecular Chemistry and Materials Science
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The structural features of this compound suggest its potential as a building block in this area.
The amino group and the ester's carbonyl oxygen can participate in hydrogen bonding, a key interaction in self-assembly. Depending on the conditions and the presence of other interacting molecules, this compound could potentially form ordered structures such as dimers, oligomers, or larger aggregates. The tetrahydropyran ring can also engage in weaker C-H···O interactions. Studies in this area would involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to understand the nature and geometry of these non-covalent bonds.
The bifunctionality of the scaffold allows for its potential incorporation into polymeric materials. The amino group could be used to initiate ring-opening polymerization or could be part of a monomer that is subsequently polymerized. The resulting polymers could have unique properties conferred by the rigid tetrahydropyran unit. Similarly, the molecule could act as a cross-linker in the formation of gels. The self-assembly properties mentioned earlier could also be exploited to create ordered nanostructured materials. These potential applications are theoretical and await experimental validation.
Role as a Key Synthetic Intermediate for Other Complex Organic Molecules (Non-Clinical End Products)
Perhaps the most immediate and plausible application of this compound is as a versatile intermediate in organic synthesis. The presence of two distinct and reactive functional groups on a conformationally restricted ring makes it a valuable starting material for creating more complex molecules for non-clinical research purposes, such as novel ligands for catalysis or new materials.
The table below outlines the key reactive sites and potential transformations for this compound as a synthetic intermediate.
| Functional Group | Potential Synthetic Transformations | Potential Product Class |
| Primary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation, Diazotization | Amides, Secondary/Tertiary Amines, Sulfonamides, etc. |
| Ethyl Ester | Hydrolysis, Transesterification, Reduction, Amidation, Grignard Reaction | Carboxylic Acids, Different Esters, Primary Alcohols, Amides, Tertiary Alcohols |
| Tetrahydropyran Ring | Ring-opening (under harsh conditions), Conformational Control | Differentiated diols, Conformationally constrained molecules |
These transformations could be used to build a library of diverse compounds for screening in various non-clinical assays or for the development of new chemical methodologies.
Building Block in Total Synthesis of Natural Products or Analogues
There is no available scientific literature detailing the use of this compound as a starting material or intermediate in the total synthesis of any known natural products or their synthetic analogues. The unique substitution pattern of the oxane ring could theoretically make it a valuable chiral synthon, but its practical application has not been documented.
Precursor for Specialty Chemicals with Specific Industrial Applications
Similarly, information regarding the role of this compound as a precursor for the manufacture of specialty chemicals with defined industrial uses is absent from current scientific databases. Specialty chemicals derived from such a scaffold could potentially find use in materials science or as functional additives, but this has not been substantiated in published research.
Catalytic Applications and Ligand Design in Organic Reactions
Catalytic Applications and Ligand Design in Organic Reactions
Use as Chiral Ligands in Asymmetric Catalysis
The structure of this compound contains stereogenic centers and functional groups (amino and ether) that are often found in chiral ligands for asymmetric catalysis. However, no studies have been published that describe the synthesis of chiral ligands from this compound or their application in catalytic, enantioselective transformations.
Precursor for Organocatalysts or Metal-Organic Framework (MOF) Components
The bifunctional nature of this compound could lend itself to the development of novel organocatalysts or as a linker molecule in the construction of Metal-Organic Frameworks (MOFs). Despite this potential, there is no research to support its use in either of these capacities.
Future Directions and Emerging Research Avenues for Ethyl 2 3 Aminooxan 3 Yl Acetate
Exploration of Unconventional Synthetic Methodologies and Retrosynthetic Strategies
Currently, the synthesis of ETHYL 2-(3-AMINOOXAN-3-YL)ACETATE is likely achieved through established, conventional chemical reactions. However, future research could focus on developing more innovative and efficient synthetic routes.
Potential Research Focus:
Asymmetric Catalysis: The chiral center at the C3 position of the oxane ring presents an opportunity for developing stereoselective syntheses. Research into chiral catalysts, whether organocatalysts, transition metal complexes, or enzymes, could enable the production of enantiomerically pure forms of the compound. This is crucial as different enantiomers of a molecule often exhibit distinct biological activities.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Investigating the synthesis of this compound and its precursors using flow chemistry could lead to more efficient and reproducible production methods.
Photoredox and Electrochemical Synthesis: These modern synthetic techniques allow for novel bond formations under mild conditions. Their application could open up new retrosynthetic disconnections and provide access to a wider range of derivatives that are not accessible through traditional thermal methods.
A hypothetical retrosynthetic analysis might involve disconnecting the ethyl acetate (B1210297) side chain and the amino group, leading to a key oxane-based intermediate. The challenge would then be the stereoselective introduction of the amino and acetate functionalities.
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. nih.gov
Potential Applications:
Retrosynthesis Prediction: AI-powered retrosynthesis tools could propose novel and more efficient synthetic routes to this compound and its analogs. nih.gov These platforms can analyze vast chemical reaction databases to identify non-obvious synthetic pathways.
Reaction Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, thus streamlining the synthetic process. nih.gov
In Silico Property Prediction: AI models could be developed to predict the physicochemical and biological properties of virtual derivatives of this compound. This would enable the prioritization of synthetic targets with the most promising profiles for specific applications, saving significant time and resources.
Advanced Mechanistic Characterization at the Atomic Level (e.g., Cryo-Electron Microscopy of Compound-Target Complexes)
Should this compound be identified as a ligand for a biological target, such as a protein or enzyme, understanding the precise nature of this interaction at an atomic level would be paramount.
Future Research Opportunities:
Cryo-Electron Microscopy (Cryo-EM): If this compound is found to bind to a large protein complex, cryo-EM could provide a high-resolution 3D structure of the compound-target complex. nih.gov This would reveal the specific binding pocket and the key molecular interactions, guiding the design of more potent and selective derivatives.
X-ray Crystallography: For smaller, crystallizable protein targets, X-ray crystallography remains a powerful tool for elucidating the binding mode of small molecule ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR techniques can provide valuable information on the dynamics of the compound-target interaction and can be used for fragment-based screening to identify initial hits.
Development of High-Throughput Screening Platforms for Novel Chemical Reactivity or Interactions (In Vitro)
To uncover the potential biological or chemical reactivity of this compound, high-throughput screening (HTS) methodologies could be employed.
Prospective Screening Campaigns:
Biological Screening: The compound could be screened against large libraries of biological targets (e.g., enzymes, receptors) to identify any potential bioactivity. The presence of both a primary amine and an ester functional group suggests a variety of potential interactions.
Chemical Reactivity Screening: HTS can also be used to explore the chemical reactivity of the molecule. For instance, its utility as a scaffold in multicomponent reactions or as a building block in combinatorial chemistry could be systematically investigated. This could lead to the rapid generation of a library of diverse derivatives.
Investigation of Uncharted Chemical Space and Derivatization Potential for New Research Tools
The true potential of this compound may lie in its use as a starting material for the synthesis of more complex molecules.
Avenues for Derivatization:
N-Functionalization: The primary amino group is a versatile handle for a wide range of chemical modifications, including acylation, alkylation, and arylation. This would allow for the systematic exploration of the structure-activity relationship of its derivatives.
Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a diverse set of amides and esters.
Ring-Opening and Rearrangement: The oxane ring itself could be a substrate for ring-opening or rearrangement reactions, leading to novel scaffolds with different three-dimensional shapes.
These derivatization strategies could lead to the development of new chemical probes, ligands for affinity chromatography, or building blocks for the synthesis of larger, more complex molecules.
Sustainable Chemistry Principles and Life Cycle Assessment in the Context of this compound Production and Use
Modern chemical research places a strong emphasis on sustainability. Future work on this compound should incorporate green chemistry principles.
Key Considerations for Sustainable Practices:
Green Solvents: Research into synthetic routes that utilize greener solvents, such as water, ethanol (B145695), or supercritical CO2, would be beneficial. The use of ethyl acetate itself as a solvent in synthesis is considered a move towards greener chemistry. rsc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting material atoms into the final product, minimizing waste.
Renewable Feedstocks: Exploration of synthetic pathways that start from renewable resources would significantly improve the sustainability profile of the compound. For instance, bio-based production of precursors could be investigated. chemistryforsustainability.org
Life Cycle Assessment (LCA): A comprehensive LCA could be performed to evaluate the environmental impact of the entire production process, from raw material extraction to final product disposal or recycling. nih.govanl.gov This would identify hotspots in the production chain where sustainability improvements could be made.
Q & A
Q. How can computational modeling (e.g., 3D-QSAR) predict the biological activity of this compound derivatives?
- Methodology : In-silico studies using software like ChemDraw or Gaussian generate ligand structures for molecular docking. For example, substituent effects (e.g., electron-withdrawing groups on the oxetane ring) are analyzed to predict interactions with biological targets (e.g., enzymes or receptors). Comparative tables of binding energies (ΔG) and steric/electronic parameters guide derivative design .
- Data Interpretation : Discrepancies between predicted and experimental bioactivity require re-evaluating force-field parameters or solvation models.
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodology : Use SHELXL for high-resolution refinement, particularly for handling disorder in the oxetane ring or acetate moiety. If twinning is detected, SHELXE or SHELXD can phase data robustly. Advanced options like "TWIN" and "BASF" commands adjust scaling factors for overlapping reflections .
- Case Study : A 2023 study resolved anisotropic displacement parameters (ADPs) for the amino group using iterative refinement cycles, improving R-factor convergence from 0.15 to 0.08 .
Q. What mechanisms underlie the compound’s potential anti-inflammatory activity, and how are they validated experimentally?
- Methodology : In-vitro assays (e.g., COX-2 inhibition) and zebrafish embryo models assess bioactivity. For instance, a 2021 study used zebrafish to quantify toxicity thresholds (e.g., LC₅₀) and monitor defects like yolk sac edema, linking structural features (e.g., oxetane rigidity) to reduced inflammation .
- Contradiction Analysis : Discrepancies between in-vitro and in-vivo results may arise from metabolic stability issues, addressed via prodrug strategies (e.g., ester-to-acid conversion) .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in spectroscopic data across different batches of synthesized this compound?
- Methodology : Implement statistical process control (SPC) using control charts for NMR/MS data. Batch-to-batch variations (e.g., impurity peaks) are minimized by standardizing reaction quenching and workup procedures. Collaborative studies with independent labs validate reproducibility .
Q. What computational tools are recommended for analyzing the compound’s interaction with biological macromolecules?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding kinetics, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). For example, a 2023 study used MD to predict the compound’s stability in hydrophobic binding pockets .
Tables for Comparative Analysis
Table 1 : Crystallographic Refinement Parameters Using SHELX Software
| Program | Resolution (Å) | R-factor | Key Features |
|---|---|---|---|
| SHELXL | 0.78 | 0.05 | Handles anisotropic displacement |
| SHELXD | 1.20 | 0.12 | Robust for twinned data |
Table 2 : Biological Activity of Derivatives
| Derivative | IC₅₀ (COX-2 Inhibition) | Toxicity (LC₅₀, zebrafish) |
|---|---|---|
| Ethyl ester (parent) | 12 μM | 0.2% (v/v) |
| Hydrolyzed acid form | 8 μM | 0.35% (v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
